molecular formula C8H12N2 B1625801 3,4,5,6-Tetramethylpyridazine CAS No. 22868-72-0

3,4,5,6-Tetramethylpyridazine

Cat. No. B1625801
CAS RN: 22868-72-0
M. Wt: 136.19 g/mol
InChI Key: GHAPXTSQLKUQLE-UHFFFAOYSA-N
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Description

3,4,5,6-Tetramethylpyridazine (TMP) is a heterocyclic organic compound that belongs to the class of pyridazines. It is a colorless, water-soluble solid with a molecular weight of 156.2 g/mol and a melting point of 87-89°C. TMP is widely used in organic synthesis and is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of pyridazinone derivatives, which have been found to have anti-inflammatory, antifungal, and antibacterial activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis Techniques : Bryant, Kunng, and South (1995) developed a large-scale synthesis method for 3-chloro-5-methoxypyridazine, which is closely related to 3,4,5,6-Tetramethylpyridazine. This method involves several steps, including protection, displacement, hydrogenation, and deprotection processes, indicating the complex chemical nature and synthesis potential of related compounds (Bryant et al., 1995).

Pharmacological Research

  • Acetylcholinesterase Inhibitors : Contreras et al. (2001) explored pyridazine analogues, including those related to 3,4,5,6-Tetramethylpyridazine, as acetylcholinesterase inhibitors. They found that specific modifications in the pyridazine ring enhanced inhibitory activity and selectivity, indicating the potential for developing targeted pharmacological agents (Contreras et al., 2001).

Anticancer and Kinase Inhibition

  • Antitumor Activities : Liu et al. (2020) synthesized novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. They found that these compounds showed moderate to good antitumor activities, highlighting the potential role of pyridazine derivatives in cancer treatment (Liu et al., 2020).

Coordination Chemistry

  • Complex Formation and Applications : Therrien (2011) reviewed the coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, closely related to 3,4,5,6-Tetramethylpyridazine. These ligands have been used in creating luminescent materials, coordination polymers, and networks, indicating a wide range of applications in materials science (Therrien, 2011).

Molecular Modeling and Drug Design

  • Design and Synthesis of Ligands : Pander et al. (2018) described the synthesis of tetradentate Pt(II) complexes using 1,2,4-triazines, structurally similar to 3,4,5,6-Tetramethylpyridazine. These complexes were highly luminescent and used in organic light-emitting devices (OLEDs), demonstrating the application of pyridazine derivatives in advanced material design (Pander et al., 2018).

properties

IUPAC Name

3,4,5,6-tetramethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-6(2)8(4)10-9-7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAPXTSQLKUQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508866
Record name Tetramethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetramethylpyridazine

CAS RN

22868-72-0
Record name Tetramethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com
MK Shepherd - Journal of the Chemical Society, Perkin Transactions 1, 1988 - pubs.rsc.org
Sodium iodide debromination of tetrakis- and hexakis-(dibromomethyl)carbocycles gives bromodicyclobutarenes and/or quinodimethanes, and o-bis(dibromomethyl)biphenylenes give …
Number of citations: 5 pubs.rsc.org

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